Application Summary: “a-Tosyl-(4-bromobenzyl) isocyanide” is used in the synthesis of isocyanides under micellar conditions . The isocyanide functionality exhibits unusual reactivity in organic chemistry, exemplified in the Ugi reaction .
Method of Application: The reaction conditions involve formamide (1 equiv.), p-TsCl (1.5 equiv.), NaHCO3 (3 equiv.), and 5 wt% TPGS-750-M/H2O . The reaction is stirred for 16 hours at room temperature .
Results: The reaction yields varied depending on the reaction molarity. For instance, a reaction molarity of 0.67 M yielded 58%, while a molarity of 1 M yielded 62% .
Application Summary: “a-Tosyl-(4-bromobenzyl) isocyanide” is used as a film-forming electrolyte additive and overcharge protection additive for lithium-ion batteries .
Method of Application: The compound can electrochemically polymerize at 5.5 V (versus Li/Li+) to form an overcharge-inhibiting film on the cathode surface .
Results: The addition of “a-Tosyl-(4-bromobenzyl) isocyanide” slightly improves the charge/discharge performance of a lithium-ion battery .
Application Summary: Isocyanides, including “a-Tosyl-(4-bromobenzyl) isocyanide”, have shown potent biological activity as antibacterial, antifungal, antimalarial, antifouling, and antitumoral compounds . They are considered an unconventional pharmacophore, especially useful as a metal coordinating warhead .
Method of Application: The specific methods of application vary depending on the target disease and the specific drug formulation .
Application Summary: “a-Tosyl-(4-bromobenzyl) isocyanide” is used in multicomponent reactions (MCRs), such as the van Leusen chemistry of TOSMIC . It’s a versatile building block, undergoing many useful reactions .
Method of Application: The compound undergoes reductive cyanations of ketones and aldehydes, Knoevenagel-type condensations with aldehydes and ketones, and is useful for the synthesis of various heterocycles .
Results: The results of these reactions are highly dependent on the specific reaction conditions and the other reactants involved .
Application Summary: “a-Tosyl-(4-bromobenzyl) isocyanide” can be used in the synthesis of a broad range of isocyanides with multiple functional groups . This innovative isocyanide synthesis overcomes problems by avoiding the aqueous workup .
Method of Application: The synthesis is performed in 96-well microtiter plates up to a 0.5 mol multigram scale . The advantages of this methodology include increased synthesis speed, very mild conditions, high purity, and less reaction waste .
Results: The synthesis gives access to hitherto unknown or highly reactive classes of isocyanides, such as the hitherto believed to be unstable 2-isocyanopyrimidine, 2-acylphenylisocyanides, and even o-isocyanobenzaldehyde .
Application Summary: “a-Tosyl-(4-bromobenzyl) isocyanide” can be used in the design of future drugs . The isocyanide functional group is an unconventional pharmacophore especially useful as a metal coordinating warhead .
a-Tosyl-(4-bromobenzyl) isocyanide is a chemical compound with the molecular formula C15H12BrNO2S. It is characterized by the presence of a tosyl group, a bromobenzyl group, and an isocyanide functional group. This compound has gained attention in scientific research due to its unique structural features and potential applications in organic synthesis and medicinal chemistry. The isocyanide functional group is particularly notable for its reactivity, allowing it to engage in various chemical transformations that are valuable in synthetic pathways.
Common reagents used in these reactions include nucleophiles such as amines, thiols, and alkoxides for substitution reactions, while oxidizing agents like potassium permanganate or hydrogen peroxide and reducing agents such as lithium aluminum hydride are typically employed for oxidation and reduction processes, respectively.
The biological activity of a-Tosyl-(4-bromobenzyl) isocyanide stems from its ability to interact with various molecular targets within biological systems. The highly reactive isocyanide group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially leading to modifications that affect their function. This reactivity may contribute to its therapeutic potential, although specific studies detailing its biological effects remain limited.
The synthesis of a-Tosyl-(4-bromobenzyl) isocyanide generally involves the reaction of 4-bromobenzyl chloride with tosylmethyl isocyanide under basic conditions. Common bases used in this reaction include potassium carbonate or sodium hydroxide, which facilitate nucleophilic substitution. The reaction conditions are optimized for yield and purity, focusing on factors such as temperature and solvent choice.
a-Tosyl-(4-bromobenzyl) isocyanide has several applications in organic synthesis, particularly as a building block for the construction of more complex molecules. Its unique structure allows it to serve as a versatile intermediate in the synthesis of aromatic nitriles and other functionalized compounds. Additionally, due to its reactivity, it may find applications in medicinal chemistry for developing new therapeutic agents.
While specific interaction studies on a-Tosyl-(4-bromobenzyl) isocyanide are sparse, its ability to form covalent bonds with biomolecules suggests potential for further exploration in drug design and development. Understanding how this compound interacts with proteins and other cellular components could illuminate its biological mechanisms and therapeutic applications.
Several compounds share structural similarities with a-Tosyl-(4-bromobenzyl) isocyanide:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
a-Tosyl-(4-bromobenzyl) Isocyanide | Tosyl group + Bromobenzyl + Isocyanide | Combines both tosyl and bromobenzyl groups |
Tosylmethyl Isocyanide (TOSMIC) | Tosyl group + Methyl + Isocyanide | Highly versatile synthetic building block |
Benzyl Isocyanide | Benzene + Isocyanide | Simpler structure without additional groups |
4-Bromobenzyl Isocyanide | Bromobenzene + Isocyanide | Lacks the tosyl functionality |
The uniqueness of a-Tosyl-(4-bromobenzyl) isocyanide lies in its combination of both the tosyl and bromobenzyl groups, which endow it with distinctive chemical properties and enhanced reactivity compared to similar compounds. This makes it particularly valuable in synthetic chemistry applications where specific functionalization is desired .
The foundation of isocyanide chemistry traces back to 1859 when Lieke prepared allyl isocyanide as the first synthetic isocyanide compound from allyl iodide and silver cyanide. This initial discovery marked the beginning of what would become a century-long period of limited development, during which only twelve isocyanides were known and rather few types of reactions had been described. For the entire century from 1859 to 1958, isocyanides remained largely unavailable and the chemistry of isocyanides constituted a rather empty part of organic chemistry.
The classical synthetic methods for isocyanides were developed in 1867 by Gautier and Hoffmann, representing the earliest systematic approaches to isocyanide preparation. These early methodologies, while groundbreaking, suffered from limited scope and accessibility, restricting the widespread adoption of isocyanide chemistry in synthetic applications. The unpleasant odor characteristic of many isocyanides further hindered their investigation and practical utilization during this period.
A transformative moment in isocyanide chemistry occurred in 1950 when Rothe discovered the first naturally occurring isocyanide in Penicillium notatum Westling, later identified as the antibiotic xanthocillin. This discovery challenged the prevailing notion that isocyanides were purely synthetic constructs and opened new avenues for understanding their biological significance. The structural elucidation of xanthocillin in 1956 provided crucial insights into the potential of isocyanides as bioactive compounds.
The modern era of isocyanide chemistry began in 1958 when Ugi and his co-workers introduced revolutionary methods for forming isocyanides by dehydrating formylamines. This breakthrough made isocyanides generally readily available for the first time, fundamentally changing the landscape of organic synthesis. The subsequent introduction of the four-component reaction of isocyanides (Ugi four-component reaction) in 1959 represented a paradigm shift in multicomponent reaction chemistry. By 1971, the Isonitrile Chemistry volume documented 325 known isocyanides, demonstrating the rapid expansion of the field following these methodological advances.
Alpha-tosyl-(4-bromobenzyl) isocyanide, with the molecular formula C₁₅H₁₂BrNO₂S and Chemical Abstracts Service number 655254-61-8, represents a sophisticated evolution in isocyanide design and functionality. The compound incorporates both the proven synthetic utility of tosylmethyl isocyanide derivatives and the strategic placement of a bromobenzyl substituent, creating a versatile synthetic building block with enhanced reactivity profiles and expanded synthetic applications.
The compound's significance stems from its ability to participate in diverse multicomponent reactions while providing access to functionalized heterocyclic structures. The presence of the 4-bromobenzyl group introduces additional sites for further chemical elaboration through cross-coupling reactions, making it particularly valuable for creating complex molecular frameworks. This dual functionality allows synthetic chemists to construct intricate structures through sequential transformation strategies.
In multicomponent reaction chemistry, alpha-tosyl-(4-bromobenzyl) isocyanide serves as a key component in the synthesis of various heterocyclic systems. The compound's participation in van Leusen chemistry enables the formation of oxazoles and imidazoles through well-established mechanistic pathways. The reductive cyanation capabilities and Knoevenagel-type condensation reactions further expand its synthetic utility, allowing for the construction of diverse molecular architectures through controlled reactivity patterns.
The compound's effectiveness in micellar reaction conditions has been demonstrated, with reaction yields varying from 58% to 62% depending on reaction molarity when using formamide, para-toluenesulfonyl chloride, sodium bicarbonate, and TPGS-750-M/H₂O systems. These results highlight the compound's compatibility with environmentally conscious synthetic methodologies and its potential for green chemistry applications.
Alpha-tosyl-(4-bromobenzyl) isocyanide belongs to the broader class of sulfonylmethyl isocyanides, which are characterized by the presence of both sulfonyl and isocyanide functional groups within the same molecular framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as (4-bromophenyl)(isocyano)methyl 4-methylphenyl sulfone. Alternative nomenclature systems refer to the compound as 1-[(4-bromophenyl)-isocyanomethyl]sulfonyl-4-methylbenzene.
The structural classification of this compound places it within the alpha-tosyl benzyl isocyanide subfamily, distinguished by the specific positioning of functional groups and the nature of the aromatic substituents. The tosyl group (4-methylbenzenesulfonyl) serves as both a protecting group and an activating element, modulating the reactivity of the adjacent isocyanide functionality. The alpha-carbon positioning creates a stabilized carbanion site that is crucial for the compound's participation in nucleophilic reactions.
Within the broader context of isocyanide classification, alpha-tosyl-(4-bromobenzyl) isocyanide represents a second-generation isocyanide derivative that builds upon the foundational tosylmethyl isocyanide structure. The incorporation of the bromobenzyl substituent transforms the simple tosylmethyl isocyanide scaffold into a more sophisticated synthetic intermediate capable of participating in advanced synthetic transformations.
The compound's classification as a fairly strong carbon acid, with properties comparable to ester-containing systems, reflects the electron-withdrawing effects of both the sulfonyl and isocyanide functional groups. This acidity profile is fundamental to understanding the compound's reactivity patterns and its effectiveness in base-mediated synthetic transformations.
The structural relationship between alpha-tosyl-(4-bromobenzyl) isocyanide and tosylmethyl isocyanide (toluenesulfonylmethyl isocyanide) reveals important insights into the evolution of isocyanide synthetic methodology. Tosylmethyl isocyanide, with the molecular formula CH₃C₆H₄SO₂CH₂NC, serves as the foundational scaffold upon which more complex derivatives like alpha-tosyl-(4-bromobenzyl) isocyanide are built. The parent compound tosylmethyl isocyanide is characterized as a colorless solid that, unlike many isocyanides, is odorless, making it more practical for synthetic applications.
The transformation from tosylmethyl isocyanide to alpha-tosyl-(4-bromobenzyl) isocyanide involves the strategic replacement of the simple methyl group with a 4-bromobenzyl substituent, significantly expanding the synthetic potential of the molecule. This structural modification preserves the essential reactivity patterns associated with the tosylmethyl isocyanide framework while introducing new sites for chemical elaboration and enhanced selectivity in synthetic transformations.
Comparative analysis reveals that both compounds share the critical sulfonyl-stabilized carbanion site that enables their participation in nucleophilic reactions. The estimated pKa value of 14 for tosylmethyl isocyanide, compared to 29 for methyl tolyl sulfone, demonstrates the powerful activating effect of the isocyano group. This enhanced acidity is preserved in alpha-tosyl-(4-bromobenzyl) isocyanide, maintaining the fundamental reactivity profile while adding the strategic positioning of the brominated aromatic system.
The relationship extends to the broader family of alpha-tosyl benzyl isocyanide derivatives, which includes compounds such as alpha-tosyl-(4-methoxybenzyl) isocyanide, alpha-tosyl-(4-fluorobenzyl) isocyanide, and alpha-tosyl-(2-bromobenzyl) isocyanide. Each derivative maintains the core tosylmethyl isocyanide reactivity while introducing specific electronic and steric modifications through the aromatic substituents. The systematic variation of these substituents allows for fine-tuning of reactivity patterns and selectivity profiles in synthetic applications.
Table 1: Structural Comparison of Selected Tosyl Isocyanide Derivatives
Compound | Molecular Formula | CAS Number | Key Structural Features |
---|---|---|---|
Tosylmethyl isocyanide | C₉H₉NO₂S | 36635-61-7 | Parent scaffold, simple methyl group |
Alpha-tosyl-(4-bromobenzyl) isocyanide | C₁₅H₁₂BrNO₂S | 655254-61-8 | 4-Bromobenzyl substitution |
Alpha-tosyl-(4-methoxybenzyl) isocyanide | C₁₆H₁₅NO₃S | 263389-54-4 | 4-Methoxybenzyl substitution |
Alpha-tosyl-(4-fluorobenzyl) isocyanide | C₁₅H₁₂FNO₂S | 165806-95-1 | 4-Fluorobenzyl substitution |
Alpha-tosyl-(2-bromobenzyl) isocyanide | C₁₅H₁₂BrNO₂S | 936548-16-2 | 2-Bromobenzyl substitution |
The synthetic preparation of alpha-tosyl-(4-bromobenzyl) isocyanide follows established protocols for tosyl isocyanide derivatives, typically involving the dehydration of corresponding formamide precursors using phosphorus oxychloride and triethylamine. The general procedure involves treating the formamide derivative with phosphorus oxychloride followed by careful addition of triethylamine while maintaining low temperatures to control the reaction progression. This methodology ensures high yields and purity of the final isocyanide product while maintaining the integrity of the sensitive functional groups.
a-Tosyl-(4-bromobenzyl) isocyanide exists as a yellow solid at room temperature [1]. The compound exhibits the characteristic solid-state form typical of aromatic isocyanides bearing electron-withdrawing substituents, which tend to stabilize the molecular structure through intermolecular interactions. The yellow coloration is attributed to the extended conjugation system involving the aromatic rings and the electron-withdrawing tosyl and bromine substituents [2].
The compound's physical state is influenced by the presence of multiple aromatic systems and the substantial molecular weight of 350.2 grams per mole [1] [3] [4]. The solid nature at ambient conditions reflects the strong intermolecular forces present in the crystal lattice, including van der Waals interactions between the aromatic systems and potential hydrogen bonding involving the sulfonyl oxygen atoms.
The infrared spectrum of a-Tosyl-(4-bromobenzyl) isocyanide exhibits several characteristic absorption bands that serve as fingerprints for structural identification. The most diagnostic feature is the isocyanide N≡C stretching frequency, which appears as a strong, sharp absorption band in the range of 2110-2165 cm⁻¹ [9] [10] [11]. This frequency range is characteristic of isocyanides and provides definitive confirmation of the functional group's presence.
Additional significant IR absorptions include the tosyl group SO₂ stretching vibrations, which appear as asymmetric and symmetric stretching modes at approximately 1300 cm⁻¹ and 1150 cm⁻¹, respectively [12] [13]. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region, while the aromatic C=C stretching modes appear in the 1600-1500 cm⁻¹ range [13] [14].
¹H NMR spectroscopy provides detailed structural information through characteristic chemical shift patterns. The tosyl methyl group appears as a sharp singlet at δ 2.4 ppm, integrating for three protons [15] [16]. The aromatic protons generate complex multiplets in the δ 7.0-8.0 ppm region, with the total aromatic integration corresponding to eight protons [15] [17].
The benzylic proton bearing the isocyanide group exhibits a characteristic downfield chemical shift due to the combined electron-withdrawing effects of the tosyl, bromine, and isocyanide substituents [18] [19]. This proton's signal typically appears as part of the complex aromatic multipicity pattern.
¹³C NMR spectroscopy provides direct information about the carbon skeleton. The isocyanide carbon appears as a highly deshielded signal in the δ 135-180 ppm range [20] [10] [21], though this signal is often weak due to the quaternary nature of the carbon and potential quadrupolar effects from the nitrogen nucleus. The aromatic carbons generate multiple distinct signals in the δ 120-140 ppm region [20] [22], while the tosyl methyl carbon appears as a sharp, intense signal around δ 21 ppm [20] [16].
Mass spectrometric analysis confirms the molecular structure through the observation of the molecular ion peak at m/z 350, consistent with the molecular formula C₁₅H₁₂BrNO₂S [23]. The isotope pattern exhibits the characteristic doublet pattern associated with bromine-containing compounds, providing additional structural confirmation.
While specific crystallographic data for a-Tosyl-(4-bromobenzyl) isocyanide was not found in the available literature, studies on related tosyl isocyanide compounds provide insight into the expected solid-state structure. Crystal structure analysis of similar compounds, such as p-toluenesulfonylmethyl isocyanide, reveals important structural features [24].
The molecular geometry in the solid state is expected to be influenced by intermolecular interactions, including C-H···O hydrogen bonding involving the sulfonyl oxygen atoms [24]. These interactions contribute to the formation of extended chain structures in the crystal lattice, stabilizing the solid-state arrangement.
Crystallographic parameters for related tosyl isocyanides indicate that these compounds typically crystallize in monoclinic or orthorhombic space groups, with the molecular packing influenced by the balance between aromatic π-π stacking interactions and hydrogen bonding networks [25] . The presence of the bromine substituent in a-Tosyl-(4-bromobenzyl) isocyanide is expected to introduce additional halogen bonding interactions that may influence the crystal packing arrangement.
The thermal displacement parameters and bond lengths observed in related structures suggest that the isocyanide group maintains its linear geometry in the solid state, with C≡N bond lengths consistent with triple bond character [24]. The sulfonyl group geometry exhibits typical tetrahedral arrangement around the sulfur atom, with S-O bond lengths characteristic of sulfone functionality.